

Application Notes and Protocols: Chelidonine Hydrochloride in Cell Culture

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Compound of Interest

Compound Name: Chelidonine hydrochloride

Cat. No.: B157154

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Chelidonine, a principal isoquinoline alkaloid isolated from *Chelidonium majus* (greater celandine), has garnered significant attention for its potential as an anticancer agent.^{[1][2]} It exerts cytotoxic effects across a range of cancer cell lines by inducing apoptosis, promoting cell cycle arrest, and inhibiting cell migration and invasion.^{[1][3][4]} Mechanistically, chelidonine has been shown to modulate several key signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and MAPK pathways.^{[3][5]} These application notes provide a comprehensive overview and detailed experimental protocols for investigating the effects of **chelidonine hydrochloride** in a cell culture setting.

Mechanism of Action

Chelidonine's anticancer effects are multifaceted. It is known to be a potent inducer of apoptosis, triggering programmed cell death through both caspase-dependent and independent mechanisms.^{[1][6]} This is often accompanied by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and DNA fragmentation.^{[1][7]} Furthermore, chelidonine can induce cell cycle arrest, primarily at the G2/M phase, by interfering with microtubule polymerization.^{[1][6]} Its inhibitory action on key survival signaling pathways, such as the PI3K/AKT pathway, and modulation of the MAPK pathway contribute to its overall anti-proliferative activity.^{[3][5]}

Data Presentation

Table 1: IC50 Values of Chelidonine in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value (μM)	Exposure Time (h)	Reference
SGC-7901	Human Gastric Carcinoma	23.13	48	[6]
BxPC-3	Human Pancreatic Cancer	~1.0	48	[8]
MIA PaCa-2	Human Pancreatic Cancer	<1.0	48	[8]
FaDu	Head and Neck Squamous Cell Carcinoma	1.0	48	[4]
HLaC78	Head and Neck Squamous Cell Carcinoma	1.6	48	[4]
A-375	Melanoma	0.910 ± 0.017 μg/mL	48	[9]
HeLa	Cervical Cancer	30 μg/mL (LD50)	48	[7]

Table 2: Effect of Chelidonine on Apoptosis and Cell Cycle

Cell Line	Treatment	Apoptosis Rate (%)	Cell Cycle Arrest Phase	Reference
BxPC-3	1 μ M for 24h	>50% (early and late)	G2/M and S	[8]
MIA PaCa-2	1 μ M for 24h	>50% (early and late)	G2/M and S	[8]
SGC-7901	10 μ mol/l	Time-dependent increase	G2/M	[6]
HeLa	22.5, 30, 37.5 μ g/mL	Dose-dependent increase	Sub-G1 and G0/G1	[7]
MEL270 & C918	Not specified	Facilitated apoptosis	Not specified	[3]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of **chelidonine hydrochloride** on cancer cells.

Materials:

- **Chelidonine hydrochloride** stock solution (dissolved in DMSO or ethanol)
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
- Solubilization solution (e.g., isopropanol with 4 mM HCl and 0.1% NP40, or 10% SDS in 0.01 M HCl)[11]
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete culture medium.[\[4\]](#)[\[12\]](#) Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- **Treatment:** Prepare serial dilutions of **chelidonine hydrochloride** in culture medium. Replace the existing medium with 100 μ L of medium containing the desired concentrations of chelidonine. Include a vehicle control (medium with the same concentration of DMSO or ethanol used to dissolve the chelidonine).
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[\[8\]](#)
- **MTT Addition:** After incubation, add 10 μ L of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[\[11\]](#)
- **Formazan Formation:** Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[\[10\]](#)[\[13\]](#)
- **Solubilization:** Carefully remove the medium and add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.[\[10\]](#)[\[13\]](#) Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[\[10\]](#)
- **Absorbance Measurement:** Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[\[11\]](#) A reference wavelength of 630 nm can be used to reduce background.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following chelidonine treatment.

Materials:

- **Chelidonine hydrochloride**

- 6-well plates
- Annexin V-FITC/PE Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
- Phosphate Buffered Saline (PBS)
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed $1-5 \times 10^5$ cells per well in 6-well plates and allow them to adhere overnight.[\[14\]](#) Treat the cells with various concentrations of chelidonine for the desired time.
- **Cell Harvesting:** Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
- **Washing:** Centrifuge the cell suspension at $400 \times g$ for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.[\[15\]](#)
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.[\[14\]](#)
- **Staining:** Transfer 100 μL of the cell suspension to a flow cytometry tube. Add 5 μL of Annexin V-FITC (or another fluorochrome) and 5 μL of Propidium Iodide (PI) staining solution.[\[14\]](#)
- **Incubation:** Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[\[14\]](#)
- **Analysis:** Add 400 μL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[\[14\]](#) Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.[\[14\]](#)[\[16\]](#)

Western Blot Analysis

This protocol is for detecting changes in the expression levels of proteins involved in signaling pathways affected by chelidonine.

Materials:

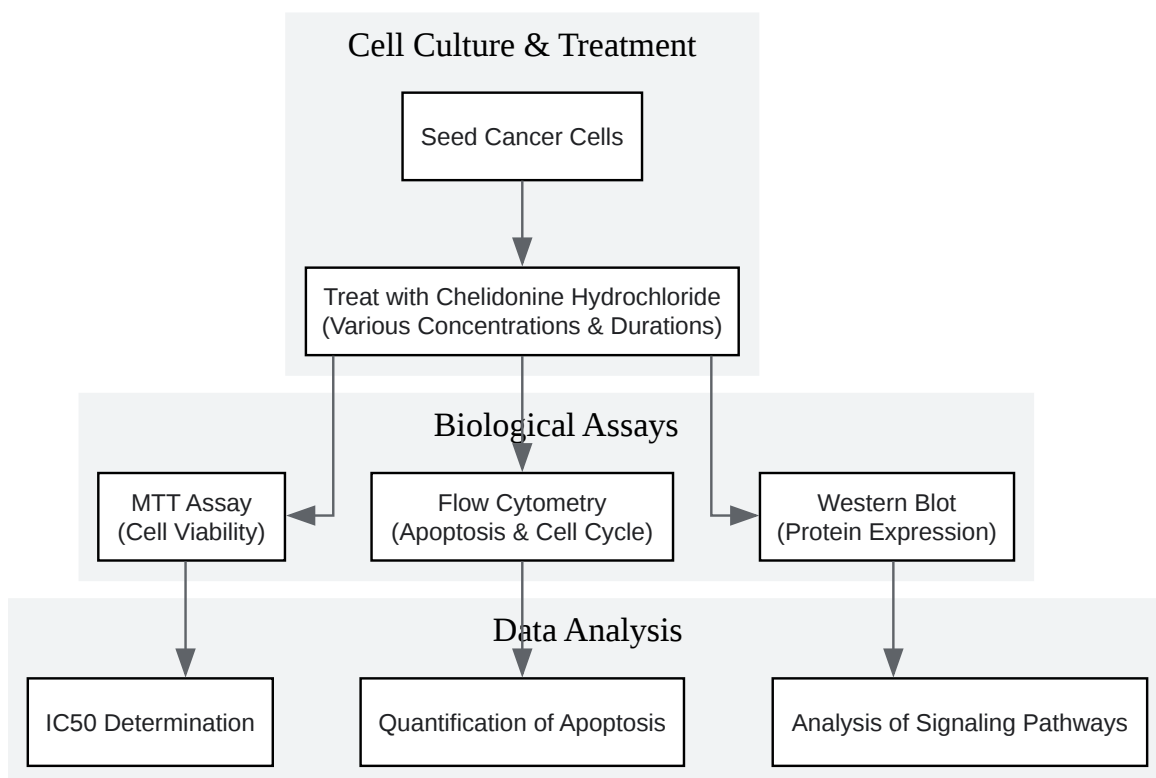
- **Chelidonine hydrochloride**
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[17]
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., against p-AKT, AKT, p-p38, p38, p53, cleaved caspase-3, BubR1, Cyclin B1, Cdk1, and a loading control like β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- Imaging system

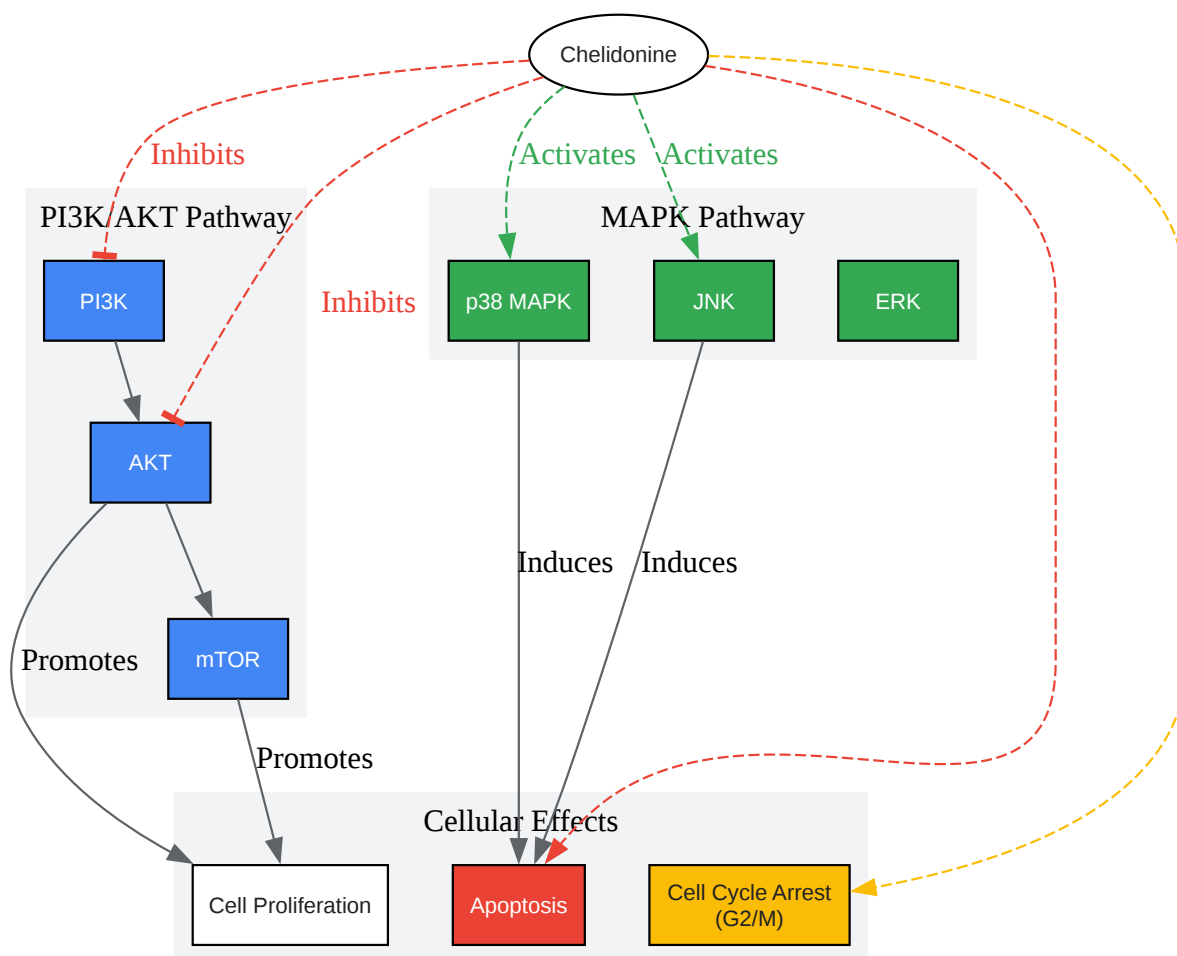
Procedure:

- **Cell Lysis:** After treatment with chelidonine, wash the cells with ice-cold PBS and lyse them with cold lysis buffer.[18] Scrape the cells and collect the lysate in a microcentrifuge tube.
- **Protein Quantification:** Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cellular debris.[17] Determine the protein concentration of the supernatant using a BCA assay.[17]

- **Sample Preparation:** Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
- **SDS-PAGE:** Load equal amounts of protein (e.g., 30 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.[\[8\]](#)
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[\[19\]](#)
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[\[19\]](#)
- **Washing:** Wash the membrane three to four times with TBST for 5-10 minutes each.[\[15\]](#)
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[\[19\]](#)
- **Washing:** Repeat the washing step as in step 8.
- **Detection:** Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[\[15\]](#)

Mandatory Visualizations





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